molecular formula C25H25BrClN3O4 B4129482 5-bromo-N-{3-chloro-4-[4-(4-propoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide

5-bromo-N-{3-chloro-4-[4-(4-propoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide

Cat. No. B4129482
M. Wt: 546.8 g/mol
InChI Key: BLLPROXGHBBHLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-{3-chloro-4-[4-(4-propoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 5-bromo-N-{3-chloro-4-[4-(4-propoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide is not fully understood. It is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
Studies have shown that 5-bromo-N-{3-chloro-4-[4-(4-propoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide has a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, and to reduce tumor growth in animal models. It has also been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One advantage of using 5-bromo-N-{3-chloro-4-[4-(4-propoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide in lab experiments is its potential as a cancer treatment. It has been shown to have activity against a variety of cancer cell lines, and further research is being conducted to determine its potential as a cancer treatment. One limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its use as a cancer treatment.

Future Directions

There are several future directions for the study of 5-bromo-N-{3-chloro-4-[4-(4-propoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide. One area of research is in the development of new drugs for the treatment of cancer. This compound has shown activity against a variety of cancer cell lines, and further research is needed to determine its potential as a cancer treatment. Another area of research is in the development of new anti-inflammatory and analgesic drugs. 5-bromo-N-{3-chloro-4-[4-(4-propoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide has been shown to have these effects, and further research is needed to determine its potential as a treatment for these conditions. Finally, research is needed to better understand the mechanism of action of this compound, which will help to optimize its use as a drug for the treatment of various diseases.

Scientific Research Applications

5-bromo-N-{3-chloro-4-[4-(4-propoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide has been studied for its potential applications in scientific research. One area of research is in the development of new drugs for the treatment of various diseases. This compound has been shown to have activity against cancer cells, and further research is being conducted to determine its potential as a cancer treatment.

properties

IUPAC Name

5-bromo-N-[3-chloro-4-[4-(4-propoxybenzoyl)piperazin-1-yl]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25BrClN3O4/c1-2-15-33-19-6-3-17(4-7-19)25(32)30-13-11-29(12-14-30)21-8-5-18(16-20(21)27)28-24(31)22-9-10-23(26)34-22/h3-10,16H,2,11-15H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLLPROXGHBBHLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)NC(=O)C4=CC=C(O4)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25BrClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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